2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridin-3-one core, a heterocyclic scaffold known for its pharmacological relevance. At position 2, it bears a (2H-1,3-benzodioxol-5-yl)methyl group, which introduces electron-rich aromatic and oxygenated motifs. Position 8 is substituted with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group, combining a fluorinated aryl ring with the oxadiazole heterocycle—a structure associated with enhanced metabolic stability and target binding .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5O4/c23-15-4-1-3-14(10-15)19-24-21(32-26-19)16-5-2-8-27-20(16)25-28(22(27)29)11-13-6-7-17-18(9-13)31-12-30-17/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQWZSVLYGSALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, starting with the preparation of the individual components. The benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde and an acid catalyst. The fluorophenyl oxadiazole can be prepared by reacting 3-fluorobenzoic acid with hydrazine hydrate and then cyclizing the resulting hydrazide with a suitable dehydrating agent. The final step involves the coupling of these components with a triazolopyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 561.6 g/mol. Its structure features multiple functional groups that contribute to its biological activity. The compound's unique arrangement of atoms allows for interactions with various biological targets.
Anti-inflammatory Activity
Recent studies have indicated that the compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds derived from similar triazole frameworks have shown efficacy in reducing inflammation by modulating the NF-kB signaling pathway .
Antibacterial Properties
The antibacterial activity of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. In particular, derivatives have shown promising results against Escherichia coli and Pseudomonas aeruginosa, indicating potential for development as an antibiotic agent . The presence of the oxadiazole moiety has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of the compound is crucial for optimizing its pharmacological properties. Modifications to the benzodioxole and oxadiazole groups can lead to variations in biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Fluorination of phenyl ring | Increased antibacterial potency |
| Alteration of alkyl substituents | Enhanced anti-inflammatory effects |
Case Study 1: Synthesis and Biological Evaluation
In a study published in 2020, researchers synthesized a series of triazole derivatives similar to the target compound and evaluated their biological activities. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry. Among them, several derivatives exhibited significant antibacterial activity against Staphylococcus aureus .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in inflammatory responses, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular signaling.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Triazolopyridine Derivatives
Key Observations:
- Position 8 Variations: The main compound’s 3-fluorophenyl-oxadiazole group contrasts with sulfonamide groups in 13b–13e. Oxadiazoles are rigid, planar structures that may improve target binding compared to sulfonamides, which are more flexible .
- Fluorine Effects: The 3-fluorophenyl group in the main compound likely increases lipophilicity and metabolic stability compared to the non-fluorinated phenyl analog in .
- Position 2 Diversity: The benzodioxole group in the main compound and 13b provides electron-donating properties, while 13c’s difluorobenzyl and 13d’s chlorobenzyl introduce halogen-dependent steric/electronic effects .
Research Findings and Implications
Structural Optimization: Fluorination at the oxadiazole’s phenyl ring (main compound) balances lipophilicity and polarity, a critical factor in drug design .
Heterocycle Impact: The oxadiazole group’s rigidity may confer superior target selectivity over sulfonamides, as seen in other drug classes .
Synthetic Feasibility: The core scaffold is amenable to diverse substitutions, enabling rapid generation of analogs for SAR studies .
Biological Activity
The compound 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound features a complex structure combining multiple pharmacophores:
- Benzodioxole moiety
- Oxadiazole ring
- Triazole and pyridine components
These structural elements are believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the triazole and oxadiazole rings have been shown to inhibit tumor growth in various cancer cell lines. Notably:
- In vitro studies demonstrated that related compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Antimicrobial Properties
There is emerging evidence suggesting that compounds featuring the benzodioxole structure possess antimicrobial activity. For example:
- Compounds similar to the one have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to high efficacy at varying concentrations .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial virulence. In silico studies suggest potential interactions with targets such as:
- Protein Tyrosine Phosphatases (PTPs) : Compounds with similar structures have been reported to inhibit PTPs, which are implicated in cancer signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzodioxole and oxadiazole rings can significantly affect potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Fluorine on phenyl ring | Increased lipophilicity and potential for enhanced cell membrane penetration |
| Alkyl substitutions | Modulation of solubility and biological half-life |
Case Studies
- Anticancer Efficacy : A study evaluated a related triazole derivative against several cancer cell lines (e.g., Mia PaCa-2, PANC-1). The results indicated a dose-dependent increase in cytotoxicity with IC50 values in the low micromolar range .
- Antimicrobial Testing : In another study, a series of benzodioxole derivatives were screened for antibacterial activity using disk diffusion methods. The results showed significant inhibition zones against Candida albicans and Staphylococcus aureus, suggesting broad-spectrum antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
